4-Fluorophenyl methyl sulfone

Catalog No.
S703407
CAS No.
455-15-2
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl methyl sulfone

CAS Number

455-15-2

Product Name

4-Fluorophenyl methyl sulfone

IUPAC Name

1-fluoro-4-methylsulfonylbenzene

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

DPJHZJGAGIWXTD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synonyms

1-Fluoro-4-(methylsulfonyl)benzene; Sulfone, p-Fluorophenyl Methyl Sulfone; 1-Fluoro-4-methanesulfonylbenzene; 4-Methylsulfonyl-1-fluorobenzene; Methyl 4-Fluorophenyl Sulfone; NSC 226256; p-Fluorophenyl Methyl Sulfone;

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

The exact mass of the compound 4-Fluorophenyl methyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorophenyl methyl sulfone (CAS 455-15-2) is a highly crystalline, strongly electron-deficient aromatic building block widely procured for pharmaceutical and materials synthesis. The presence of the para-methylsulfonyl group exerts a profound electron-withdrawing effect, highly activating the fluorine atom toward nucleophilic aromatic substitution (SNAr) [1]. Unlike standard halobenzenes that require expensive transition-metal catalysts for cross-coupling, this compound allows for mild, metal-free C-O, C-N, and C-C bond formations. It is a critical raw material for the convergent synthesis of diaryl ethers, aryl boranes, and sulfone-containing active pharmaceutical ingredients (APIs), such as COX-2 inhibitors [2]. Its solid state at room temperature further ensures reliable gravimetric handling and batch-to-batch consistency in industrial workflows .

Procurement substitution with the cheaper 4-chlorophenyl methyl sulfone routinely fails because chlorine is a significantly poorer leaving group in SNAr reactions; the strong electronegativity of fluorine is strictly required to stabilize the Meisenheimer intermediate, making the fluoro-analog orders of magnitude more reactive [1]. In radical borylation workflows, the chloro-analog suffers from competing side reactions, drastically reducing target yields [2]. Furthermore, substituting the methylsulfonyl group with other activating groups, such as a nitrile (e.g., 4-fluorobenzonitrile), alters the downstream pharmacophore, rendering it useless for synthesizing APIs that specifically require the sulfone moiety for target binding, such as diarylimidazole COX-2 inhibitors [3].

Radical Borylation Efficiency: Fluoro vs. Chloro Precursors

In transition-metal-free radical borylation to synthesize aryl boranes, precursor selection dictates overall yield. Head-to-head studies demonstrate that 4-fluorophenyl methyl sulfone yields 67% of the desired 4-methylsulfonylphenyl borane, whereas the direct comparator, 4-chlorophenyl methyl sulfone, yields only 18% under identical conditions using an NHC-borane reagent [1]. The chloro-analog is prone to inefficient radical pathways, making the fluoro-compound the strictly indicated procurement choice for borane synthesis.

Evidence DimensionNMR Yield of Aryl Borane
Target Compound Data67% yield
Comparator Or Baseline4-Chlorophenyl methyl sulfone (18% yield)
Quantified Difference3.7-fold increase in product yield
ConditionsReaction with diMeImd-BH3, transition-metal-free radical borylation

This massive yield advantage minimizes waste and reagent costs when scaling up the synthesis of valuable aryl borane intermediates.

Convergent Synthesis Yield for COX-2 Inhibitor APIs

For the synthesis of 1,2-diarylimidazole COX-2 inhibitors, utilizing 4-fluorophenyl methyl sulfone enables a highly efficient, one-step SNAr coupling with 2-phenylimidazoles, achieving a 54% isolated yield [1]. In contrast, alternative multi-step baseline routes utilizing chloroacetone and amidines are notoriously sluggish, requiring over 72 hours of reflux and yielding only 12-27% of the desired core [1]. Procuring the pre-formed fluorosulfone allows chemists to bypass the inefficient ring-construction steps.

Evidence DimensionSynthesis Yield of Diarylimidazole Core
Target Compound Data54% yield (one-step SNAr)
Comparator Or BaselineChloroacetone/amidine multi-step route (12-27% yield)
Quantified Difference2x to 4.5x improvement in overall yield
ConditionsNaH, DMSO, 120-130 °C vs. refluxing chloroacetone >72h

Bypassing multi-step ring synthesis in favor of a one-step SNAr coupling drastically reduces reactor time and improves API manufacturability.

Metal-Free Etherification via SNAr Activation

The strong electron-withdrawing nature of the methylsulfonyl group makes 4-fluorophenyl methyl sulfone a highly activated partner for metal-free SNAr etherification. When reacted with complex carbohydrate alcohols, it affords the corresponding aryl ethers in 93% yield [1]. Baseline unactivated fluoroaromatics fail to react under these conditions, and standard cross-coupling requires expensive palladium catalysts and specialized ligands [1]. The high activation of this specific compound eliminates the need for heavy-metal catalysts.

Evidence DimensionYield of Carbohydrate-Aryl Ether
Target Compound Data93% yield via metal-free SNAr
Comparator Or BaselineUnactivated fluoroaromatics (0% yield without Pd-catalysis)
Quantified DifferenceEnables >90% yield without transition metals
ConditionsKHMDS, 0 °C to room temperature, 16 h

Eliminating palladium from the synthesis of pharmaceutical intermediates removes the need for costly metal-scavenging steps and reduces regulatory burden.

Thermal Stability and Solid-State Handling

Physical state at room temperature is a critical procurement factor for precise gravimetric dispensing. 4-Fluorophenyl methyl sulfone is a stable crystalline solid with a melting point of 78.0–82.0 °C . In contrast, closely related activated building blocks like 4-fluorobenzonitrile have melting points near ambient temperature (~33–36 °C) , often causing them to melt or clump during transit and storage in warm climates. The higher melting point of the sulfone ensures free-flowing powder characteristics, facilitating automated solid-dosing and straightforward purification by recrystallization.

Evidence DimensionMelting Point / Ambient State
Target Compound Data78.0–82.0 °C (Stable solid)
Comparator Or Baseline4-Fluorobenzonitrile (~33–36 °C, low-melting solid/liquid)
Quantified Difference~45 °C higher melting point
ConditionsStandard ambient storage and handling

A stable solid state prevents handling bottlenecks, eliminates the need for heated transfer lines, and ensures batch-to-batch dosing accuracy in industrial settings.

Transition-Metal-Free Synthesis of Aryl Boranes

Leveraging its 3.7-fold higher radical borylation efficiency compared to chloro-analogs, 4-fluorophenyl methyl sulfone is highly recommended for synthesizing 4-methylsulfonylphenyl borane intermediates without the need for palladium or iridium catalysis. This enables cleaner, more cost-effective scale-up of boronic acid derivatives for downstream Suzuki-Miyaura couplings [1].

Convergent API Manufacturing for COX-2 Inhibitors

This compound is the strictly indicated starting material for the one-step SNAr synthesis of 1,2-diarylimidazole cores, the active pharmacophore in several COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). Procuring the pre-formed sulfone eliminates multi-step ring construction, directly improving overall API yield and reducing reactor time [2].

Green Synthesis of Complex Diaryl Ethers

Because the methylsulfonyl group highly activates the para-fluorine, this compound is strictly indicated for synthesizing complex carbohydrate-aryl ethers or functionalized diaryl ethers via metal-free SNAr. It is particularly suited for pharmaceutical workflows where minimizing heavy-metal contamination is a strict regulatory requirement [3].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-15-2

Wikipedia

4-Fluorophenyl methyl sulphone

Dates

Last modified: 08-15-2023

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